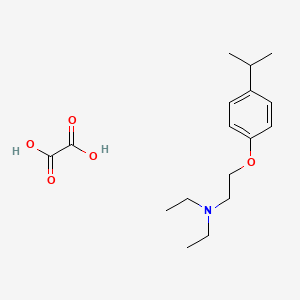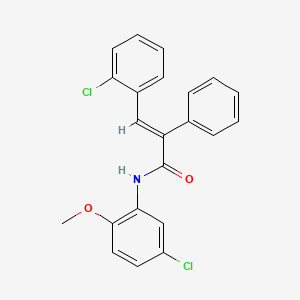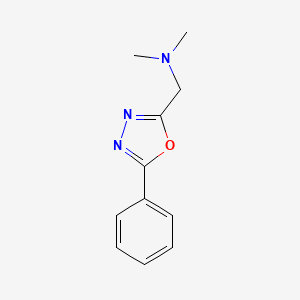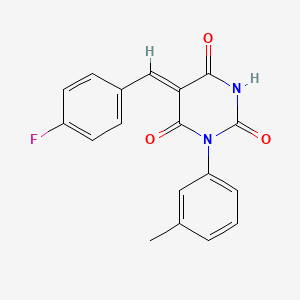![molecular formula C18H27N3O B4927679 N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperazinecarboxamide](/img/structure/B4927679.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperazinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been found to have potential therapeutic applications in the treatment of various cancers and autoimmune diseases. In
Mecanismo De Acción
TAK-659 targets protein kinases, which are enzymes that play a key role in cell signaling pathways. Specifically, it inhibits the activity of Bruton's tyrosine kinase (BTK), which is involved in the development and function of B-cells. By inhibiting BTK, TAK-659 disrupts the signaling pathways that promote the proliferation and survival of cancer cells and autoimmune cells.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have immunomodulatory effects, which make it a potential treatment for autoimmune diseases. In addition, TAK-659 has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and purify. It also has high potency, which means that small amounts of the compound can be used in experiments. However, TAK-659 also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. In addition, TAK-659 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on TAK-659. One area of research is to further investigate its potential as a treatment for various cancers and autoimmune diseases. Another area of research is to explore the safety and efficacy of TAK-659 in clinical trials. In addition, researchers may investigate the use of TAK-659 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Finally, researchers may explore the development of new inhibitors that target other protein kinases involved in the development and progression of cancer and autoimmune diseases.
Métodos De Síntesis
TAK-659 can be synthesized using a multi-step process that involves the reaction of a piperazine derivative with an isopropenylphenyl derivative. The reaction is carried out under controlled conditions to ensure high yield and purity. The final product is obtained after several purification steps, including crystallization and chromatography.
Aplicaciones Científicas De Investigación
TAK-659 has shown promising results in preclinical studies as a potential treatment for various cancers and autoimmune diseases. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, TAK-659 has been shown to have immunomodulatory effects, which make it a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
4-methyl-N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-14(2)15-7-6-8-16(13-15)18(3,4)19-17(22)21-11-9-20(5)10-12-21/h6-8,13H,1,9-12H2,2-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIWWLHFFHSQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)



![N,N'-bis[2-(diethylamino)ethyl]terephthalamide](/img/structure/B4927631.png)

![3-isopropyl-8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4927649.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4927651.png)
![1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4927659.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B4927665.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4927667.png)
![3-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B4927686.png)